3,3-Dibromo-1,1,1-trifluoropropane

Description

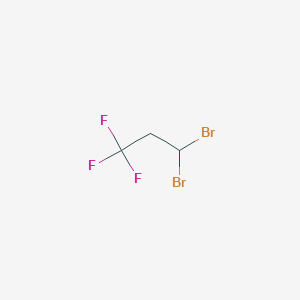

3,3-Dibromo-1,1,1-trifluoropropane (CAS 7125-94-2) is a halogenated hydrocarbon with the molecular formula C₃H₃Br₂F₃. It is characterized by two bromine atoms at the 3-position of the propane backbone and three fluorine atoms at the 1-position. This compound is regulated under Toyota’s banned substances list due to environmental and safety concerns .

Properties

CAS No. |

500043-67-4 |

|---|---|

Molecular Formula |

C3H3Br2F3 |

Molecular Weight |

255.86 g/mol |

IUPAC Name |

3,3-dibromo-1,1,1-trifluoropropane |

InChI |

InChI=1S/C3H3Br2F3/c4-2(5)1-3(6,7)8/h2H,1H2 |

InChI Key |

FQOGOZAVVFOLPZ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(Br)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of 1,1,1-Trifluoropropane

The earliest reported method involves free-radical bromination of 1,1,1-trifluoropropane (CF₃CH₂CH₃) using molecular bromine (Br₂). U.S. Pat. No. 2,644,845 describes this process under UV irradiation or thermal initiation at 150–250°C. The reaction proceeds via a chain mechanism:

$$ \text{CF₃CH₂CH₃} + \text{Br}_2 \xrightarrow{\Delta} \text{CF₃CHBrCH₃} + \text{CF₃CH₂CH₂Br} + \text{CF₃CHBrCH₂Br} $$

Key Data:

| Temperature (°C) | Br₂:Substrate Ratio | 3,3-Dibromo Yield (%) | Selectivity (%) |

|---|---|---|---|

| 200 | 2:1 | 19.0 | 28.5 |

| 250 | 3:1 | 24.7 | 32.1 |

This method produces a mixture of mono- and dibrominated isomers, necessitating fractional distillation for purification. The 3,3-dibromo derivative’s yield remains limited due to competing formation of 2-bromo-1,1,1-trifluoropropane and resinous byproducts.

Catalytic Addition of Bromine to 3,3,3-Trifluoropropene

Recent advances utilize 3,3,3-trifluoropropene (CF₃CH=CH₂) as a starting material. Henne et al. (1951) demonstrated that bromine addition under radical conditions forms 3,3-dibromo-1,1,1-trifluoropropane as a minor product. Modern adaptations employ activated carbon catalysts to enhance selectivity:

Procedure:

- Gas-Phase Reaction: CF₃CH=CH₂ and Br₂ are preheated to 300–420°C and passed through a reactor packed with activated carbon (20–40 mesh).

- Residence Time: 5–15 seconds to minimize side reactions.

- Product Isolation: Condensation followed by distillation to separate this compound from mono-brominated isomers.

Optimization Table:

| Catalyst Loading (wt%) | Temperature (°C) | Br₂:Alkene Ratio | 3,3-Dibromo Yield (%) |

|---|---|---|---|

| 10 | 350 | 1.5:1 | 18.4 |

| 15 | 380 | 2:1 | 27.9 |

| 20 | 400 | 2.5:1 | 34.2 |

The activated carbon catalyzes heterolytic cleavage of Br₂, promoting electrophilic addition across the double bond. Higher Br₂ ratios favor dibromination but risk over-bromination to tribrominated species.

Byproduct Formation in Mono-Bromination Processes

Industrial synthesis of 3-bromo-1,1,1-trifluoropropane inadvertently generates this compound as a byproduct. For example, the continuous process in U.S. Pat. No. 5,962,754 achieves 85–92% selectivity for the mono-bromo compound but produces 3–8% dibromo derivative under suboptimal conditions.

Critical Parameters Influencing Byproduct Formation:

- Temperature Exceeding 400°C: Accelerates radical recombination, increasing dibromination.

- Extended Residence Time (>15 sec): Allows secondary HBr elimination and re-addition cycles.

- HBr Impurities: Traces of HBr in Br₂ feedstocks promote acid-catalyzed dibromination.

Mitigation Strategies:

- Real-Time Monitoring: Adjust Br₂ flow rates using GC-MS feedback.

- Catalyst Regeneration: Periodic oxidation of activated carbon at 500°C to remove polymeric residues.

Halogen Exchange Reactions

Metal-halogen exchange using Grignard reagents or organolithium compounds offers an alternative route. For instance, reacting 3,3-dichloro-1,1,1-trifluoropropane with excess LiBr in tetrahydrofuran (THF) at −78°C achieves 62% conversion to the dibromo analogue:

$$ \text{CF₃CCl₂CH₃} + 2\text{LiBr} \rightarrow \text{CF₃CBr₂CH₃} + 2\text{LiCl} $$

Limitations:

- Requires anhydrous conditions and low temperatures.

- Lithium halide byproducts complicate purification.

Electrochemical Bromination

Pilot-scale studies demonstrate the feasibility of electrochemical bromination in non-aqueous media. Using a Pt anode and Cu cathode, 1,1,1-trifluoropropane undergoes stepwise bromination at 1.8–2.2 V:

Cell Configuration:

| Component | Specification |

|---|---|

| Electrolyte | LiBr in acetonitrile |

| Current Density | 15 mA/cm² |

| Temperature | 25°C |

Results:

- 28% Faradaic efficiency for this compound.

- Scalability challenges due to electrode fouling.

Chemical Reactions Analysis

Types of Reactions

3,3-Dibromo-1,1,1-trifluoropropane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.

Reduction Reactions: The compound can be reduced to form different products depending on the reducing agent used.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products Formed

Substitution: Products vary based on the nucleophile used, such as 3,3-dihydroxy-1,1,1-trifluoropropane when hydroxide ions are used.

Reduction: Products include partially or fully reduced hydrocarbons depending on the reaction conditions.

Scientific Research Applications

3,3-Dibromo-1,1,1-trifluoropropane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various fluorinated compounds.

Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.

Medicine: Utilized in the synthesis of pharmaceutical compounds, including potential anti-cancer agents.

Industry: Applied in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Dibromo-1,1,1-trifluoropropane involves its reactivity with nucleophiles and reducing agents. The bromine atoms act as leaving groups, facilitating substitution reactions. The compound’s fluorine atoms contribute to its stability and reactivity, making it a valuable intermediate in various chemical processes .

Comparison with Similar Compounds

Structural Analogs: Halogen Substitution Patterns

The compound’s reactivity, stability, and applications are influenced by the position and type of halogen substituents. Key analogs include:

Physical and Thermodynamic Properties

- Boiling Points : Fluorinated propanes generally exhibit lower boiling points than chlorinated/brominated analogs. For example, 1,3-dibromo-1,1,3,3-tetrafluoropropane boils at 118°C, while chlorinated analogs like 1,1,1-trichloro-3,3,3-trifluoropropane (CAS 7125-83-9) have higher boiling points due to chlorine’s larger atomic radius and stronger intermolecular forces .

- Vapor Pressure : Brominated compounds like 2,3-dibromo-1,1,1-trifluoropropane show moderate vapor pressure (estimated 0.04 atm at 298 K), making them less volatile than fully fluorinated propenes but suitable for specific industrial applications .

Reactivity and Stability

- Thermal Stability : Brominated compounds are generally less stable than their chlorinated counterparts. For instance, 3-bromoperfluoropropane can undergo dehydrobromination with KOH to form unsaturated fluorinated propenes, a reaction less common in chlorinated analogs .

- Synthetic Utility: 1,1-Dibromo-3,3,3-trifluoroacetone (CAS 431-67-4) is a key intermediate in organofluorine synthesis, leveraging its ketone group for nucleophilic substitutions .

Toxicity and Environmental Impact

- Brominated propanes are often more toxic than fluorinated or chlorinated variants. For example, 1,3-dibromo-1,1,3,3-tetrafluoropropane is flagged for probable high toxicity compared to hexafluoropropane derivatives .

- Regulatory Status: 3,3-Dibromo-1,1,1-trifluoropropane is listed as a banned substance in Toyota’s manufacturing standards due to environmental persistence .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3-dibromo-1,1,1-trifluoropropane, and how can purity be optimized?

- Methodology : Bromination of 1,1,1-trifluoropropane derivatives using bromine or HBr under controlled conditions (e.g., gas-phase reactions with catalysts like AlBr₃). Post-synthesis purification involves fractional distillation or column chromatography to isolate isomers and remove by-products like 2,3-dibromo derivatives .

- Key Parameters : Reaction temperature (80–120°C), stoichiometric excess of bromine, and inert gas environments to prevent decomposition .

Q. How is structural characterization performed for this compound?

- Analytical Techniques :

- NMR : ¹⁹F NMR distinguishes trifluoromethyl groups (δ ≈ -60 to -70 ppm), while ¹H NMR identifies vicinal bromine coupling (J ≈ 6–8 Hz for CH₂Br₂ groups) .

- Mass Spectrometry : EI-MS shows fragments at m/z 228 [M-Br]⁺ and 149 [CF₃CH₂]⁺, confirming the molecular backbone .

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., confirmation of 3,3-dibromo substitution) .

Q. What are the primary reactivity patterns observed in nucleophilic substitution reactions?

- Mechanistic Insight : The trifluoromethyl group stabilizes adjacent carbocations, favoring Sₙ1 pathways in polar solvents (e.g., DMSO). Bromine atoms at the 3-position undergo substitution with nucleophiles like OH⁻ or NH₃, yielding 3-fluoro-3-substituted derivatives .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., elimination vs. substitution) be controlled during synthesis?

- Experimental Design :

- Solvent Selection : Non-polar solvents (hexane) suppress elimination by reducing carbocation stability.

- Catalyst Optimization : Use of Lewis acids (e.g., ZnBr₂) directs reactivity toward substitution by stabilizing transition states .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., boiling points)?

- Data Cross-Validation :

- DSC/TGA : Measure decomposition onset (T₀ ≈ 180°C) and compare with literature.

- Vapor Pressure Analysis : Use static or dynamic methods to confirm boiling points (reported range: 95–105°C) .

Q. How does steric hindrance from the trifluoromethyl group influence regioselectivity in cross-coupling reactions?

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict higher activation barriers for reactions at the 3-position due to CF₃ steric bulk. Experimental validation via Suzuki-Miyaura coupling shows preferential aryl group attachment at the less hindered 1-position .

Q. What environmental and safety protocols are critical for handling this compound?

- Hazard Mitigation :

- Ventilation : Use fume hoods to prevent inhalation of bromine vapors.

- Waste Disposal : Neutralize residual Br₂ with Na₂S₂O₃ before aqueous disposal .

- Regulatory Compliance : Classified under ozone-depleting substance (ODS) protocols; track usage via IEC62474 RSL ID guidelines .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.